8-(4-Chlorophenylthio) adenosine-3′, 5′-cyclic monophosphate (8-CPT-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). [, ] It is a potent and selective activator of protein kinase A (PKA), a key enzyme in the cAMP signaling pathway. [, , , , , ] 8-CPT-cAMP is widely used in scientific research to study the role of cAMP and PKA in various cellular processes. [, , , , , , , , , ] 8-CPT-cAMP has been shown to mimic the effects of cAMP in various cellular systems, including Dictyostelium discoideum, murine T lymphoma cells, human neutrophils, and rat hepatoma cells. [, , , ]
8-CPT-cAMP was developed to enhance the stability and lipophilicity of cAMP, allowing for better membrane permeability and biological activity. The compound is derived from modifications of the natural nucleotide structure, specifically through the introduction of a chlorophenylthio moiety at the 8-position of the adenosine ring. This modification confers unique properties that distinguish it from other cAMP analogs, making it a valuable asset in experimental settings. The compound's CAS number is 93882-12-3, and it typically exists in a sodium salt form for enhanced solubility in aqueous solutions .
The synthesis of 8-CPT-cAMP involves several key steps that modify the natural cAMP structure. The general method includes:
The synthesis parameters, such as temperature, reaction time, and pH, are critical for obtaining a high yield and purity of 8-CPT-cAMP .
The molecular formula of 8-CPT-cAMP is C₁₆H₁₄ClN₅O₆PS·Na, with a molecular weight of approximately 493.8 g/mol. Its structure features:
The compound exhibits a maximum absorption wavelength at 282 nm, which can be utilized for quantification in various assays .
8-CPT-cAMP participates in several chemical reactions relevant to its function as a signaling molecule:
The compound's stability against hydrolysis makes it advantageous for prolonged studies in cellular systems .
The mechanism of action of 8-CPT-cAMP primarily involves its role as an agonist for PKA:
This dual role allows researchers to manipulate signaling pathways effectively in experimental settings .
The physical and chemical properties of 8-CPT-cAMP include:
8-CPT-cAMP has numerous applications in scientific research:
8-CPT-cAMP directly activates Protein Kinase A (PKA) by binding to its regulatory subunits (R-subunits). Unlike endogenous cAMP, which non-specifically activates both PKA isoforms (type I and II), 8-CPT-cAMP exhibits preferential binding to the B site of PKA type II (PKA-II) due to steric and electronic interactions with the cyclic nucleotide-binding domain (CNBD). The dissociation constant (Kd) for 8-CPT-cAMP at PKA-II is ~50 nM, compared to ~110 nM for PKG-Iα, indicating selective but not exclusive PKA targeting [3] [6].
Activation occurs through allosteric displacement: 8-CPT-cAMP binding induces conformational changes in the R-subunits, releasing active catalytic subunits (C-subunits). These subunits phosphorylate downstream targets, including:
Table 1: Activation Constants of 8-CPT-cAMP for Cyclic Nucleotide-Dependent Kinases
Kinase | Ka (nM) | Specificity vs. Endogenous cAMP |
---|---|---|
PKA-II | 50 | 5-fold higher affinity |
PKG-Iα | 110 | 2-fold higher affinity |
PKA-I | >200 | No selectivity |
Beyond PKA, 8-CPT-cAMP potently activates Exchange Proteins Activated by cAMP (Epac1 and Epac2). Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The para-chlorophenylthio group of 8-CPT-cAMP enhances hydrophobic interactions with Epac’s cAMP-binding domain (CBD), inducing a conformational shift that exposes the GEF catalytic site. At 10–100 μM concentrations, 8-CPT-cAMP triggers Rap-dependent signaling cascades regulating:
Notably, 8-CPT-cAMP’s EC50 for Epac activation is ~2.4 μM, making it a superior Epac agonist compared to non-modified cAMP. This property underpins its utility in leukemia research, where 8-CPT-cAMP/all-trans retinoic acid co-treatment enhances degradation of the oncoprotein PLZF/RARα in therapy-resistant APL [2] [5].
8-CPT-cAMP exerts dual control over cAMP dynamics by directly inhibiting specific phosphodiesterase (PDE) isoforms. It acts as a competitive inhibitor of cGMP-specific PDEs (PDE VA), with an IC50 of 0.9 μM [3] [6] [8]. The chloroarylthio moiety sterically obstructs PDE’s catalytic pocket, reducing cAMP hydrolysis efficiency by >70% compared to unmodified cAMP. Key PDE interactions include:
This inhibition prolongs the half-life of both endogenous cAMP and 8-CPT-cAMP itself, creating a positive feedback loop that amplifies cAMP signaling microdomains.
Table 2: Inhibitory Profile of 8-CPT-cAMP Against PDE Isoforms
PDE Isoform | Primary Function | IC50 (μM) |
---|---|---|
PDE VA | cGMP hydrolysis | 0.9 |
PDE III | cAMP hydrolysis | 15.2 |
PDE IV | cAMP hydrolysis | 18.7 |
PDE II | cAMP/cGMP hydrolysis | >100 |
The chlorophenylthio modification enables 8-CPT-cAMP to interface with cGMP signaling networks through three mechanisms:
This cross-talk is physiologically significant in epithelial ion transport. For example, 8-pCPT-cGMP (structurally analogous to 8-CPT-cAMP) activates ENaC channels by binding extracellular domains independently of PKG—a mechanism likely shared by 8-CPT-cAMP [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7